molecular formula C11H9N3O4S2 B1395073 5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1219158-48-1

5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1395073
CAS RN: 1219158-48-1
M. Wt: 311.3 g/mol
InChI Key: NAMYJOJAMNWMAJ-UHFFFAOYSA-N
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Description

“5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one” is a chemical compound with the CAS Number: 1219158-48-1. Its molecular weight is 311.34 .


Synthesis Analysis

The synthesis of pyrrole-containing analogs, such as “5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one”, involves the combination of different pharmacophores in a pyrrole ring system . This leads to the formation of more active compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C11 H9 N3 O4 S2 . The InChI code for this compound is 1S/C11H9N3O4S2/c1-20(16,17)7-6-19-9(10-12-13-11(15)18-10)8(7)14-4-2-3-5-14/h2-6H,1H3,(H,13,15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.34 . The InChI code for this compound is 1S/C11H9N3O4S2/c1-20(16,17)7-6-19-9(10-12-13-11(15)18-10)8(7)14-4-2-3-5-14/h2-6H,1H3,(H,13,15) .

Scientific Research Applications

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been explored for their ability to inhibit corrosion, particularly in mild steel in sulfuric acid environments. A study by Ammal, Prajila, and Joseph (2018) demonstrated that such derivatives can effectively form a protective layer on mild steel surfaces, suggesting potential applications in industrial settings where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).

Antibacterial Activity

Compounds containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities. For instance, derivatives of this class demonstrated significant antibacterial effects against rice bacterial leaf blight. These findings by Shi et al. (2015) highlight the potential of 1,3,4-oxadiazole derivatives in agricultural applications to combat crop diseases (Shi et al., 2015).

Anticancer Properties

Research by Redda and Gangapuram (2007) indicated that 1,3,4-oxadiazolyl tetrahydropyridines, a class of compounds including 1,3,4-oxadiazole derivatives, have potential anticancer activities. Their study specifically looked at their effects on breast cancer cell lines, suggesting these derivatives could be significant in developing new cancer treatments (Redda & Gangapuram, 2007).

Antitubercular Agents

The derivatives of 1,3,4-oxadiazole have been explored as potential antitubercular agents. Joshi et al. (2015) synthesized and tested various derivatives for their efficacy against Mycobacterium tuberculosis, revealing promising results in combating this significant public health threat (Joshi et al., 2015).

Enzyme Inhibition

Khalid et al. (2016) studied 1,3,4-oxadiazole bearing compounds for their inhibitory effects on butyrylcholinesterase (BChE) enzyme. This type of research has implications in treating diseases like Alzheimer's, where enzyme inhibition plays a crucial role (Khalid et al., 2016).

properties

IUPAC Name

5-(4-methylsulfonyl-3-pyrrol-1-ylthiophen-2-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S2/c1-20(16,17)7-6-19-9(10-12-13-11(15)18-10)8(7)14-4-2-3-5-14/h2-6H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYJOJAMNWMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC(=C1N2C=CC=C2)C3=NNC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 3
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 4
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 5
Reactant of Route 5
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-[4-(Methylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2(3H)-one

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